Methyl 4-amino-3-(2-fluorophenyl)butanoate
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Overview
Description
Methyl 4-amino-3-(2-fluorophenyl)butanoate is an organic compound with the molecular formula C11H14FNO2 It is a derivative of butanoic acid, featuring an amino group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(2-fluorophenyl)butanoate typically involves the esterification of 4-amino-3-(2-fluorophenyl)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(2-fluorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl 4-amino-3-(2-fluorophenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(2-fluorophenyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(2-fluorophenyl)butanoate
- Methyl 4-(3-fluorophenyl)butanoate
- Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate
Uniqueness
Methyl 4-amino-3-(2-fluorophenyl)butanoate is unique due to the specific positioning of the amino and fluorophenyl groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable tool in research and potential therapeutic applications .
Biological Activity
Methyl 4-amino-3-(2-fluorophenyl)butanoate is a synthetic organic compound characterized by its unique structure, which includes an amino group and a fluorinated phenyl ring. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure
- Molecular Formula : C12H14F1N1O2
- Molecular Weight : Approximately 225.25 g/mol
The presence of the amino group facilitates hydrogen bonding with biological macromolecules, while the fluorinated phenyl moiety enhances hydrophobic interactions, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as receptors and enzymes. The compound's structure allows it to modulate various biochemical pathways, which can lead to therapeutic benefits in treating neurological disorders.
Key Interactions:
- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes or receptors.
- Hydrophobic Interactions : The fluorinated phenyl group enhances the compound's lipophilicity, potentially altering its pharmacokinetics.
Pharmacological Applications
Research indicates that this compound may have applications in treating conditions such as:
- Neurological Disorders : Its structural similarity to known pharmaceuticals suggests potential efficacy in modulating neurotransmitter systems.
- Cholinesterase Inhibition : The compound may act as an inhibitor for acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease.
Case Studies and Research Findings
- Cholinesterase Inhibition :
- Receptor Affinity :
Comparative Biological Activity Table
Compound Name | Structure Description | Biological Activity |
---|---|---|
This compound | Amino group, 2-fluorophenyl ring | Potential AChE inhibitor |
Methyl 4-amino-3-(4-fluorophenyl)butanoate | Amino group, 4-fluorophenyl ring | Enhanced receptor affinity |
Methyl 4-amino-3-(4-chlorophenyl)butanoate | Amino group, 4-chlorophenyl ring | Significant biological activity |
Properties
Molecular Formula |
C11H14FNO2 |
---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
methyl 4-amino-3-(2-fluorophenyl)butanoate |
InChI |
InChI=1S/C11H14FNO2/c1-15-11(14)6-8(7-13)9-4-2-3-5-10(9)12/h2-5,8H,6-7,13H2,1H3 |
InChI Key |
BYBANSMEKDMHGN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CN)C1=CC=CC=C1F |
Origin of Product |
United States |
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